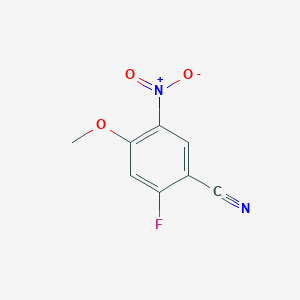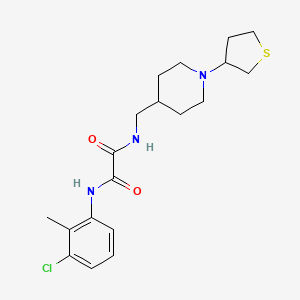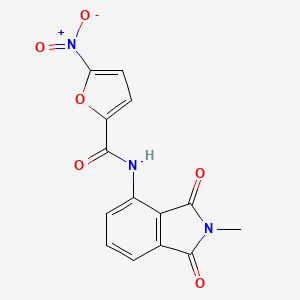
2-Fluoro-4-methoxy-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-methoxy-5-nitrobenzonitrile is a chemical compound with the molecular formula C8H5FN2O3 and a molecular weight of 196.14 . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group, a methoxy group, a nitro group, and a nitrile group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 315.8±42.0 °C and a predicted density of 1.40±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Preparation and Proton Magnetic Resonance Spectra
2-Fluoro-5-nitrobenzonitrile, closely related to 2-Fluoro-4-methoxy-5-nitrobenzonitrile, has been synthesized and studied for its reaction with various amines, amino acids, and NH-heteroaromatic compounds. The proton magnetic resonance spectra of the resulting N-(2-cyano-4-nitrophenyl) derivatives provide insights into the electronic effects and structural orientation influenced by the nitro and cyano substituents on the benzene ring. This research highlights the compound's utility in studying electronic interactions within aromatic systems (Wilshire, 1967).
Synthesis of Gefitinib
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, a derivative of this compound, plays a critical role in the synthesis of Gefitinib, a significant chemotherapeutic agent. This research showcases the compound's potential in the development of cancer treatment drugs, underlining its importance in pharmaceutical synthesis (Jin et al., 2005).
Density Functional Theory Study
The internal rotational barriers and molecular geometries of aromatic nitro compounds, including structures similar to this compound, have been examined through density functional theory. This study provides valuable information on the electronic structure and reactivity of such compounds, which is crucial for understanding their behavior in various chemical reactions (Chen & Chieh, 2002).
Charge Control in SNAr Reaction
Research on the substitution reactions of nitrobenzene derivatives, including those structurally related to this compound, reveals the influence of meta substitution on the reaction mechanism. This work enhances our understanding of nucleophilic aromatic substitution reactions, providing insights into the effects of electronic and steric factors on the reactivity and selectivity of such compounds (Cervera, Marquet, & Martin, 1996).
Mecanismo De Acción
Target of Action
The primary targets of 2-Fluoro-4-methoxy-5-nitrobenzonitrile are currently unknown. This compound is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups . Each substituent has different reactivities, which makes it an ideal scaffold for molecular design .
Mode of Action
The exact mode of action of This compound The fluorine, nitrile, and nitro groups may form bonds with target molecules, leading to changes in their structure and function .
Biochemical Pathways
The specific biochemical pathways affected by This compound As a benzene derivative, it may potentially interact with pathways involving aromatic compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound has a molecular weight of 196.135, a density of 1.4±0.1 g/cm3, and a boiling point of 315.8±42.0 °C at 760 mmHg . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of This compound Given its structure, it may potentially cause changes in the structure and function of target molecules .
Propiedades
IUPAC Name |
2-fluoro-4-methoxy-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c1-14-8-3-6(9)5(4-10)2-7(8)11(12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYANZYPFKFZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(4-Cyclopropyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2726880.png)
![7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid](/img/structure/B2726883.png)

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2726885.png)


![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2726891.png)

![2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2726895.png)
![4-[(4-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2726896.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2726897.png)
![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2726899.png)
![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-fluorobenzene](/img/structure/B2726901.png)
